![molecular formula C20H26N4O4 B2388447 N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine CAS No. 956616-61-8](/img/structure/B2388447.png)
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine, also known as NBI-98854, is a novel compound that has been developed for the treatment of various neurological disorders. It is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles.
作用机制
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is a selective inhibitor of VMAT2, which is responsible for the uptake of monoamines into synaptic vesicles. By inhibiting VMAT2, this compound increases the release of monoamines into the synaptic cleft, leading to increased neurotransmission. This mechanism of action is different from other dopamine agonists, which directly stimulate dopamine receptors.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine and other monoamines in the brain, leading to improved motor function and reduced involuntary movements. It has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, this compound has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the advantages of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is its selectivity for VMAT2, which reduces the risk of off-target effects. It has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other dopamine agonists. However, one of the limitations of this compound is its limited bioavailability, which may require higher doses or more frequent dosing to achieve therapeutic effects.
未来方向
There are several future directions for the research and development of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine. One direction is to explore its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Finally, further research is needed to understand the long-term effects and safety of this compound in humans.
合成方法
The synthesis of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine involves several steps, including the protection of the amino group of L-alanine, the coupling of the piperazine with the indole, and the deprotection of the amino group. The final product is obtained by coupling the piperazine-indole intermediate with the protected L-alanine. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and tardive dyskinesia. It has been shown to increase the release of dopamine and other monoamines in the brain, which can improve motor function and reduce involuntary movements. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
属性
IUPAC Name |
(2S)-2-[[4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-14(19(26)27)22-20(28)24-11-9-23(10-12-24)18(25)8-4-5-15-13-21-17-7-3-2-6-16(15)17/h2-3,6-7,13-14,21H,4-5,8-12H2,1H3,(H,22,28)(H,26,27)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPOSFIAYLPVQV-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2388364.png)
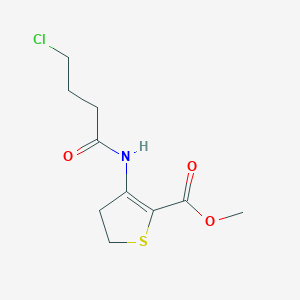
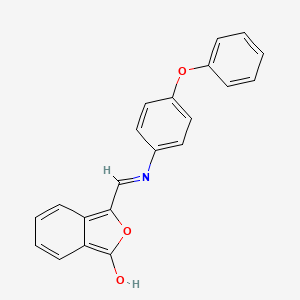

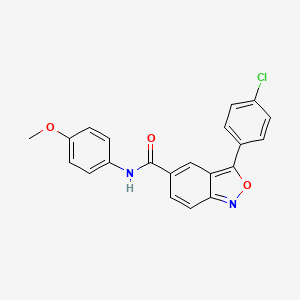
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)
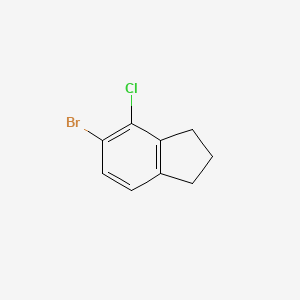

![2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2388375.png)
![(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid](/img/structure/B2388376.png)
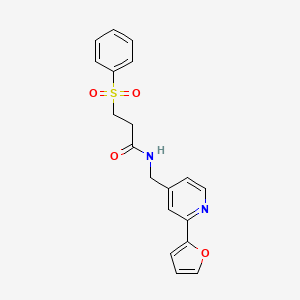
![1-[(4-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2388378.png)
![N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2388380.png)